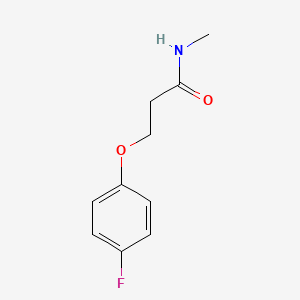
3-(4-fluorophenoxy)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-N-methylpropanamide is an organic compound that features a fluorinated phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-methylpropanamide typically involves the reaction of 4-fluorophenol with a suitable propanamide precursor. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a solvent. The reaction proceeds under nitrogen atmosphere at room temperature, followed by the addition of a propanamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-fluorophenoxy)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-N-methylpropanamide
- 3-(4-bromophenoxy)-N-methylpropanamide
- 3-(4-methylphenoxy)-N-methylpropanamide
Uniqueness
3-(4-fluorophenoxy)-N-methylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)-N-methylpropanamide |
InChI |
InChI=1S/C10H12FNO2/c1-12-10(13)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
IJCKIKKCJOAPAB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCOC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



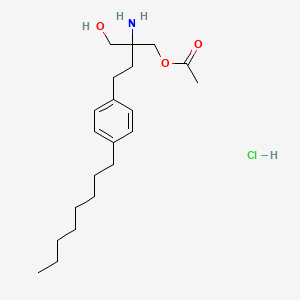
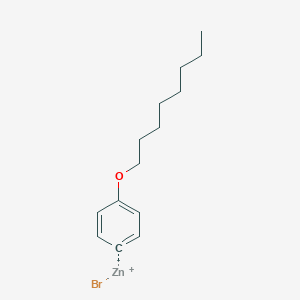
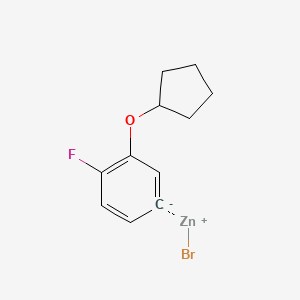
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
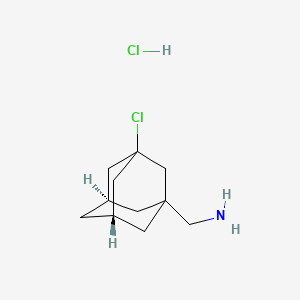
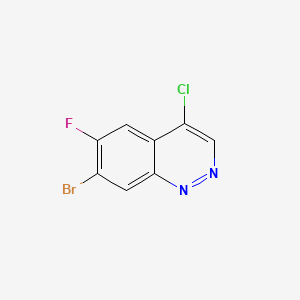
![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
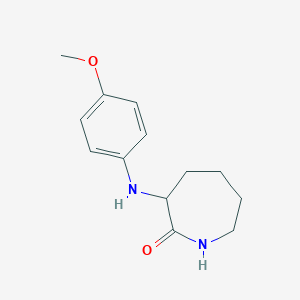
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)

![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)

